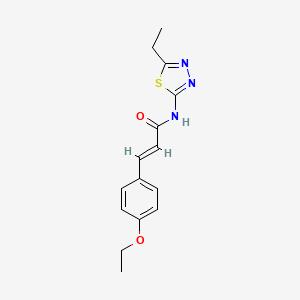
3-(4-ethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ETAA and is a member of the thiadiazole family of compounds. ETAA has been found to possess unique properties that make it suitable for use in scientific research.
Mecanismo De Acción
The mechanism of action of ETAA is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. ETAA has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
ETAA has been found to possess a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, ETAA has been found to possess antioxidant and anti-cancer properties. The compound has also been investigated for its potential to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ETAA is its ease of synthesis, which makes it readily available for use in laboratory experiments. The compound is also relatively stable and has a long shelf life. However, one of the limitations of ETAA is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving ETAA. One area of interest is the potential use of the compound as a treatment for various inflammatory diseases. Further research is needed to fully understand the mechanism of action of ETAA and to determine its efficacy in treating these conditions.
Another potential area of research is the use of ETAA as a tool for studying the role of inflammation in various disease processes. ETAA may be useful in elucidating the mechanisms underlying inflammatory diseases and could help to identify new targets for therapeutic intervention.
Finally, the potential anti-cancer properties of ETAA warrant further investigation. The compound has been found to inhibit the growth of certain cancer cells and may have potential as a chemotherapeutic agent. Further research is needed to fully understand the anti-cancer properties of ETAA and to determine its potential as a cancer treatment.
Métodos De Síntesis
The synthesis of ETAA involves the reaction of 4-ethoxyaniline with thiocarbohydrazide to form 5-ethyl-1,3,4-thiadiazol-2-amine. This intermediate product is then reacted with acryloyl chloride to form the final product, 3-(4-ethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide. The synthesis of ETAA is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
ETAA has been found to have potential applications in various fields of scientific research. One of the most significant applications of ETAA is in the field of medicinal chemistry. ETAA has been found to possess potent anti-inflammatory properties and has been investigated as a potential treatment for various inflammatory diseases.
Propiedades
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-3-14-17-18-15(21-14)16-13(19)10-7-11-5-8-12(9-6-11)20-4-2/h5-10H,3-4H2,1-2H3,(H,16,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSSYVQJIRCSQQ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C=CC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-ethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B5732661.png)


![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5732687.png)
![N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B5732695.png)
![N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)
![N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5732711.png)

![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)

![2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B5732745.png)

